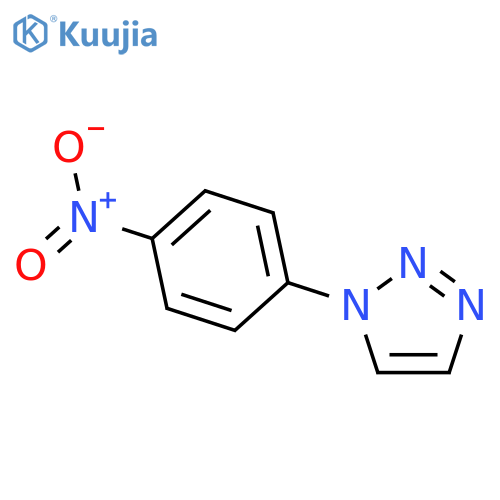

Cas no 1204-91-7 (1-(4-Nitrophenyl)-1H-1,2,3-triazole)

1204-91-7 structure

商品名:1-(4-Nitrophenyl)-1H-1,2,3-triazole

1-(4-Nitrophenyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole, 1-(4-nitrophenyl)-

- 1-(4-nitrophenyl)triazole

- 1204-91-7

- DB-161472

- AS-40025

- CS-0442240

- DTXSID10520148

- AKOS027253937

- MFCD22054469

- SCHEMBL1260021

- 1-(4-nitrophenyl)-1h-1,2,3-triazole

- 1-(4-Nitrophenyl)-1H-1,2,3-triazole

-

- MDL: MFCD22054469

- インチ: InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H

- InChIKey: ZJBBZUJIVMYQNQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=N2

計算された属性

- せいみつぶんしりょう: 190.04907545g/mol

- どういたいしつりょう: 190.04907545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 76.5Ų

1-(4-Nitrophenyl)-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N901038-100mg |

1-(4-Nitrophenyl)-1H-1,2,3-triazole |

1204-91-7 | 100mg |

$ 230.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1047400-100mg |

1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |

1204-91-7 | 99% | 100mg |

$155 | 2024-06-07 | |

| abcr | AB456347-1 g |

1-(4-Nitrophenyl)-1H-1,2,3-triazole; . |

1204-91-7 | 1g |

€1,480.40 | 2023-07-18 | ||

| abcr | AB456347-250mg |

1-(4-Nitrophenyl)-1H-1,2,3-triazole; . |

1204-91-7 | 250mg |

€780.00 | 2025-02-15 | ||

| abcr | AB456347-100 mg |

1-(4-Nitrophenyl)-1H-1,2,3-triazole; . |

1204-91-7 | 100MG |

€483.30 | 2023-07-18 | ||

| 1PlusChem | 1P007QED-100mg |

1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |

1204-91-7 | 95% | 100mg |

$291.00 | 2025-02-22 | |

| 1PlusChem | 1P007QED-1g |

1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |

1204-91-7 | 95% | 1g |

$922.00 | 2025-02-22 | |

| Ambeed | A800302-1g |

1-(4-Nitrophenyl)-1H-1,2,3-triazole |

1204-91-7 | 95% | 1g |

$539.0 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1047400-100mg |

1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |

1204-91-7 | 99% | 100mg |

$165 | 2025-02-20 | |

| Cooke Chemical | LN5721957-1g |

1-(4-Nitrophenyl)-1H-1,2 |

1204-91-7 | 3-triazole | 1g |

RMB 2616.80 | 2025-02-20 |

1-(4-Nitrophenyl)-1H-1,2,3-triazole 関連文献

-

Sarah Zeghada,Ghenia Bentabed-Ababsa,A?cha Derdour,Safer Abdelmounim,Luis R. Domingo,José A. Sáez,Thierry Roisnel,Ekhlass Nassar,Florence Mongin Org. Biomol. Chem. 2011 9 4295

-

Paula Cortés,Mari?a Castroagudín,Víctor Kesternich,Marcia Pérez-Fehrmann,Erico Carmona,Guillermo Zaragoza,Arnoldo Vizcarra,Lucas Patricio Hernández-Saravia,Ronald Nelson Dalton Trans. 2023 52 1476

-

3. Synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a highly efficient, green and recyclable DBU–H2O catalytic systemHarjinder Singh,Jayant Sindhu,Jitender M. Khurana RSC Adv. 2013 3 22360

-

Guan-Yeow Yeap,Subramanian Balamurugan,Murugesan Vijay Srinivasan,Palaninathan Kannan New J. Chem. 2013 37 1906

-

Rakesh Kumar,Govindra Singh,Louis J. Todaro,Lijia Yang,Barbara Zajc Org. Biomol. Chem. 2015 13 1536

1204-91-7 (1-(4-Nitrophenyl)-1H-1,2,3-triazole) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1204-91-7)1-(4-Nitrophenyl)-1H-1,2,3-triazole

清らかである:99%/99%

はかる:1g/250mg

価格 ($):485.0/180.0